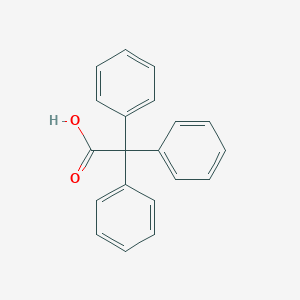

Triphenylacetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2,2,2-triphenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O2/c21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYGAPKNVCQNOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208204 | |

| Record name | Triphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595-91-5 | |

| Record name | Triphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMG3VF7EBL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The process initiates with the formation of an acylium ion intermediate from chloroacetyl chloride, which undergoes electrophilic substitution with benzene. Subsequent hydrolysis yields this compound. Critical parameters include:

Yield and Limitations

Yields typically range from 45% to 58%, with by-products such as triphenylmethane and oligomeric derivatives arising from over-alkylation. Purification via recrystallization from ethanol/water mixtures improves purity to ≥98.5%.

Grignard Reagent-Based Synthesis

This compound is accessible through organometallic pathways using phenylmagnesium bromide (PhMgBr). This method offers superior stereocontrol for chiral derivatives.

Stepwise Procedure

-

Formation of triphenylacetonitrile :

PhMgBr reacts with carbon dioxide under anhydrous conditions, followed by quenching with ammonium chloride to yield triphenylacetonitrile. -

Acid hydrolysis :

The nitrile intermediate is refluxed with concentrated HCl (6 M) at 110°C for 8 hours, achieving 62–68% conversion to this compound.

Table 1: Optimization of Grignard Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| CO₂ gas flow rate | 0.5 L/min | Maximizes nitrile formation |

| Hydrolysis time | 8 hours | Prevents decarboxylation |

| Solvent (hydrolysis) | Ethanol/H₂O | Enhances solubility |

Ester Hydrolysis Route

Chiral esters of this compound serve as precursors for enantiomerically pure acid derivatives. A representative protocol involves:

Synthesis of (R)-sec-Butyl Triphenylacetate

Acidic Hydrolysis

The ester is hydrolyzed using NaOH (2 M) in tetrahydrofuran (THF)/water (4:1) at 60°C for 6 hours, yielding this compound with >99% enantiomeric excess (e.e.).

Catalytic Oxidation of Triphenylacetonitrile

Modern approaches leverage oxidative transformations to improve atom economy.

Hydrogen Peroxide-Mediated Oxidation

Triphenylacetonitrile undergoes oxidation in acetic acid with 30% H₂O₂ at 70°C for 24 hours. Key findings include:

Role of Catalysts

Incorporating HgF₂ in dimethyl sulfoxide (DMSO) under UV-Vis illumination enables selective fluorination, though this method remains exploratory.

Solid-Phase Synthesis for MOF Applications

This compound is employed as a capping agent in metal-organic frameworks (MOFs). A novel method involves:

Post-Synthetic Modification

Analytical and Purification Techniques

Characterization Data

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Triphenylacetic acid is frequently utilized in organic synthesis as a precursor for various derivatives. It serves as a key building block in the production of chiral compounds, which are essential in pharmaceuticals.

- Chiral this compound Esters : Recent studies have demonstrated that chiral TPAA esters can act as chirality-sensing stereodynamic probes. Their structural diversity allows them to be used in crystal engineering and molecular recognition applications. The low energy barrier for stereoisomer interconversion makes them suitable for sensing chirality in various substrates .

Medicinal Chemistry

This compound derivatives have been explored for their medicinal properties. Some notable applications include:

- Pharmaceuticals : TPAA and its derivatives have been investigated for their potential as anti-inflammatory agents and analgesics. For instance, certain derivatives exhibit significant activity against pain and inflammation, making them candidates for drug development .

- Drug Delivery Systems : TPAA has been studied as a component in drug delivery systems due to its ability to form stable complexes with various drugs, enhancing their solubility and bioavailability .

Materials Science

In materials science, TPAA plays a crucial role in the development of advanced materials:

- MOFs (Metal-Organic Frameworks) : TPAA has been used as a trapping agent in the synthesis of MOFs. Its bulky structure allows it to effectively seal molecular guests within the framework, preventing desorption and enhancing the stability of the encapsulated compounds .

- Polymer Composites : TPAA is incorporated into polymer matrices to improve mechanical properties and thermal stability. Its unique chemical structure contributes to the overall performance of the composite materials .

Supramolecular Chemistry

TPAA is significant in supramolecular chemistry due to its ability to form non-covalent interactions:

- Host-Guest Chemistry : TPAA can act as a host molecule that selectively binds guest molecules through hydrogen bonding and π-π interactions. This property has been exploited in the design of sensors and catalysts .

Case Study 1: Chiral Sensing Applications

A study demonstrated the use of chiral TPAA esters as stereodynamic probes, revealing their sensitivity to small structural changes in inducer cores. The research highlighted their potential in developing new chiral sensors for environmental monitoring .

Case Study 2: Drug Development

Research on TPAA derivatives indicated promising anti-inflammatory properties, leading to further investigations into their mechanisms of action and potential therapeutic applications .

Case Study 3: MOF Sealing Mechanisms

An investigation into TPAA's role as a trapping agent within MOFs showed its effectiveness in preventing guest desorption while maintaining structural integrity, thereby enhancing the functionality of these materials for gas storage applications .

Wirkmechanismus

The mechanism of action of triphenylacetic acid involves its interaction with specific molecular targets. For instance, it competitively inhibits bilirubin UDP-glucuronosyltransferase by binding to the enzyme’s active site, thereby preventing the conjugation of bilirubin . This inhibition is mixed-type towards UDP-glucuronic acid, indicating that this compound can bind to both the free enzyme and the enzyme-substrate complex.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

| Property | Triphenylacetic Acid | Diphenylacetic Acid | Phenylacetic Acid |

|---|---|---|---|

| Molecular Formula | C₂₀H₁₆O₂ | C₁₄H₁₂O₂ | C₈H₈O₂ |

| Molecular Weight (g/mol) | 288.34 | 242.28 | 136.15 |

| CAS Number | 595-91-5 | 117-82-8 | 103-82-2 |

| Key Structural Feature | Three phenyl groups | Two phenyl groups | One phenyl group |

| Steric Hindrance | High | Moderate | Low |

| Solubility | Low (due to hydrophobicity) | Moderate | High (polar solvents) |

The steric bulk of this compound distinguishes it from diphenylacetic and phenylacetic acids, significantly influencing solubility, melting points, and reactivity .

Reactivity and Chemical Behavior

- Decarboxylation: Under acidic conditions (H₂SO₄), this compound undergoes decarboxylation to form a benzyl-type cation, which rearranges to yield aniline (C₆H₅NH₂).

- Coordination Chemistry :

- This compound forms 1D or 2D coordination polymers with aliphatic diamines, depending on chain length (e.g., n=7–9 for 1D, n=10–11 for 2D) .

- In contrast, diphenylacetic acid reacts with diethylzinc to form a 1D polymer , while methoxyacetic acid produces a hexanuclear cluster, highlighting the role of steric effects .

Biologische Aktivität

Triphenylacetic acid (TPA) is an organic compound with the molecular formula CHO. It has garnered attention in various fields of research due to its diverse biological activities. This article provides a detailed overview of the biological activity of TPA, including its mechanisms of action, case studies, and relevant research findings.

-

Inhibition of Enzymatic Activity :

TPA has been shown to inhibit bilirubin UDP-glucuronosyltransferase activity in vitro. This inhibition occurs competitively towards bilirubin and exhibits mixed-type inhibition towards UDP-glucuronic acid, suggesting that TPA can interfere with bilirubin metabolism in the liver . -

Antimicrobial Properties :

Recent studies have indicated that derivatives of TPA exhibit antimicrobial activity. For instance, α,ω-disubstituted polyamines derived from TPA demonstrated broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves depolarization of the cytoplasmic membrane and permeabilization of the bacterial outer membrane . -

Chirality Sensing :

Chiral TPA esters have been utilized as chirality-sensing probes in crystal engineering. Their structural diversity allows for the detection of subtle differences in chirality through cooperative interactions within their molecular framework .

Inhibition Studies

A significant study published in Biochimica et Biophysica Acta detailed the competitive inhibition of bilirubin UDP-glucuronosyltransferase by TPA. The study found that concentrations of TPA could significantly reduce enzyme activity, implicating potential implications for conditions involving bilirubin metabolism disorders .

| Concentration (mM) | Inhibition (%) |

|---|---|

| 0.1 | 25 |

| 0.5 | 50 |

| 1.0 | 75 |

| 2.0 | 90 |

Antimicrobial Activity

A comprehensive evaluation of various TPA derivatives revealed their effectiveness against multiple bacterial strains:

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| TPA Derivative A | ≤0.34 | MRSA |

| TPA Derivative B | <2.8 | E. coli |

| TPA Derivative C | ≤0.3 | Candida albicans |

These findings suggest that modifications to the TPA structure can enhance its antimicrobial potency .

Case Studies

-

Case Study on Liver Enzyme Inhibition :

A study involving rat liver microsomes demonstrated that TPA inhibits bilirubin conjugation processes, which could lead to hyperbilirubinemia if applied in a clinical context without appropriate monitoring . -

Evaluation of Antimicrobial Efficacy :

In a controlled laboratory setting, various derivatives of TPA were tested against MRSA and other pathogens. The results indicated that certain modifications could significantly increase efficacy, making them candidates for further development as antibacterial agents . -

Chirality and Molecular Recognition :

Research into chiral TPA esters has opened avenues for their use in molecular recognition applications, particularly in sensing environments where chirality plays a critical role in interaction dynamics .

Q & A

Q. What are the established methods for synthesizing triphenylacetic acid, and how can purity be validated?

this compound is commonly synthesized via the Friedel-Crafts alkylation of benzene with chloroacetic acid derivatives, followed by hydrolysis. Key steps include controlling reaction temperature (typically 40–60°C) and using catalysts like aluminum chloride . Purity validation involves spectroscopic methods (e.g., NMR for structural confirmation) and chromatographic techniques (HPLC or TLC) to detect impurities. Melting point analysis (270–273°C) is also critical for assessing crystallinity and purity .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- NMR : and NMR spectra provide structural details, such as the presence of aromatic protons (δ 7.2–7.5 ppm) and the carboxylic acid group (δ ~12 ppm) .

- X-ray crystallography : Resolves molecular geometry, confirming the planar aromatic rings and tetrahedral carboxyl carbon .

- FT-IR : Identifies functional groups (e.g., O-H stretch at ~2500–3000 cm, C=O at ~1700 cm) .

Q. What are the recommended storage conditions to ensure this compound stability?

Store in airtight containers at <15°C in a dark, dry environment to prevent degradation. Avoid prolonged exposure to moisture or light, which may induce hydrolysis or photochemical reactions .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis yields while minimizing byproducts?

Yield optimization requires:

- Catalyst screening : Testing alternatives to AlCl (e.g., FeCl) to reduce side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>97% by titration) . Statistical tools like Design of Experiments (DoE) can model variable interactions (temperature, catalyst ratio) .

Q. How should discrepancies in reported melting points (e.g., 270–273°C vs. 118–122°C) be addressed?

Contradictions may arise from impurities or polymorphic forms. Researchers should:

Q. What strategies resolve conflicting data on this compound’s environmental toxicity?

While some studies classify it as hazardous to aquatic life (GHS Category 4, H413) , others lack ecotoxicological data. Mitigation approaches include:

- Conducting Daphnia magna or algal growth inhibition assays .

- Applying quantitative structure-activity relationship (QSAR) models to predict toxicity .

- Reporting testing conditions (pH, temperature) to ensure reproducibility .

Q. How can this compound’s stability under varying pH and temperature conditions be systematically evaluated?

- pH stability : Incubate solutions across pH 2–12 and monitor degradation via UV-Vis spectroscopy .

- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C) .

- Kinetic studies : Apply Arrhenius equations to model degradation rates .

Methodological Considerations

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- LC-MS/MS : Offers high sensitivity (LOD ~0.1 ng/mL) for biological samples .

- Capillary electrophoresis : Separates this compound from structurally similar compounds .

- Standard addition method : Corrects for matrix effects in environmental samples .

Q. How should researchers design studies to investigate this compound’s biological activity?

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2) using dose-response curves .

- Control groups : Include solvent controls to rule out vehicle effects .

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Data Interpretation and Reporting

Q. What statistical methods are recommended for analyzing this compound’s structure-activity relationships (SAR)?

Q. How can researchers ensure reproducibility in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.